REACTION_CXSMILES
|
[C:1]1([N:7]2[N+:11]([O-])=[C:10]3[CH:13]=[CH:14][CH:15]=[CH:16][C:9]3=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H][H]>>[C:1]1([N:7]2[N:8]=[C:9]3[CH:16]=[CH:15][CH:14]=[CH:13][C:10]3=[N:11]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C(=[N+]1[O-])C=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in a solvent
|
Type
|
CUSTOM
|
Details
|
contained in a reaction vessel into which
|
Type
|
CUSTOM
|
Details
|
at a temperature of room temperature to 170° C.
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
WASH
|
Details
|
the solvent layer is washed with water
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The crude product is then purified by recrystallization
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1N=C2C(=N1)C=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |